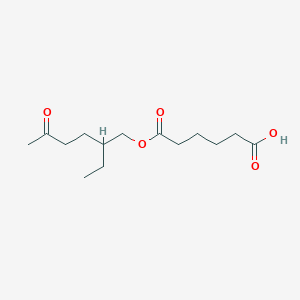

Mono(2-ethyl-5-oxohexyl) adipate

描述

准备方法

Synthetic Routes and Reaction Conditions

Mono(2-ethyl-5-oxohexyl) adipate can be synthesized through the esterification of adipic acid with 2-ethyl-5-oxohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, adipic acid and 2-ethyl-5-oxohexanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester.

化学反应分析

Types of Chemical Reactions

Mono(2-ethyl-5-oxohexyl) adipate can undergo several types of chemical reactions:

-

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

-

Reduction: Reduction reactions can convert the ester group to alcohols.

-

Substitution: The ester group can participate in nucleophilic substitution reactions.

Reaction Conditions and Reagents

Different reagents and conditions are required to perform the reactions:

-

Oxidation: Common oxidizing agents include potassium permanganate () and chromium trioxide ().

-

Reduction: Reducing agents such as lithium aluminum hydride () and sodium borohydride () can be used.

-

Substitution: Nucleophiles like hydroxide ions () and amines () can be employed in substitution reactions.

Major Products

The products of the reactions are:

-

Oxidation: Adipic acid and 2-ethyl-5-oxohexanoic acid.

-

Reduction: 2-ethyl-5-hydroxyhexanol and hexanediol.

-

Substitution: Various substituted esters and amides.

Metabolism and Biokinetics

This compound (5oxo-MEHA) is a metabolite of di(2-ethylhexyl) adipate (DEHA). Upon ingestion, DEHA undergoes hydrolysis to form mono(2-ethylhexyl) adipate (MEHA) and adipic acid .

| Substrate | Metabolite | Enzyme Activity | Source |

|---|---|---|---|

| Di(2-ethylhexyl) adipate | Mono(2-ethylhexyl) adipate (MEHA) | Hydrolysis | Takahashi et al. (1981) |

| Mono(2-ethylhexyl) adipate | This compound (5oxo-MEHA) | Oxidation | Nehring et al. (2020) |

| Mono(2-ethylhexyl) adipate | Adipic acid | Hydrolysis | Takahashi et al. (1981) |

In humans, 5oxo-MEHA accounts for approximately 0.45% of ingested DEHA, which suggests limited conversion efficiency to this metabolite.

科学研究应用

Polymer Chemistry

Mono(2-ethyl-5-oxohexyl) adipate is primarily used as a plasticizer in polymer chemistry. Its incorporation into plastics enhances flexibility and durability, making it suitable for applications in products such as polyvinyl chloride (PVC). The compound's ability to lower the glass transition temperature of polymers allows for improved processing and performance characteristics in various environmental conditions.

Biological Research

In biological studies, this compound has been investigated for its metabolic pathways and potential effects on biological systems. Research indicates that it may influence metabolic processes, particularly in the liver, where it is formed during the metabolism of di(2-ethylhexyl) adipate (DEHA). Studies have shown that this compound can induce peroxisomal palmitoyl-CoA oxidation, a critical pathway for fatty acid metabolism.

Medical Applications

The compound is being explored for its potential in drug delivery systems due to its biocompatibility. Its structural characteristics allow it to be used in formulations that require controlled release of therapeutic agents, making it a candidate for developing new pharmaceutical applications.

Industrial Uses

In the industrial sector, this compound is utilized in the production of high-performance lubricants and coatings. Its properties contribute to enhanced performance metrics in lubricants, including improved viscosity and stability under varying temperatures.

Case Studies

Several case studies have highlighted the biological activity and safety profile of this compound:

- Human Biomonitoring Study : A controlled exposure study demonstrated that urinary excretion of metabolites peaked shortly after ingestion, indicating rapid metabolism and elimination from the body.

- Animal Toxicity Studies : Long-term studies on rodents revealed significant hepatic changes at high dietary levels of DEHA, from which this compound is derived.

- Physiologically Based Kinetic Modeling : Recent advancements in modeling have provided insights into how DEHA and its metabolites are processed in human physiology, aiding regulatory assessments for safe exposure levels.

作用机制

The mechanism of action of mono(2-ethyl-5-oxohexyl) adipate involves its interaction with various molecular targets and pathways. In biological systems, the compound is metabolized to its corresponding carboxylic acids and alcohols, which can then participate in further biochemical reactions. The ester group in the compound allows it to interact with enzymes and other proteins, influencing various cellular processes.

相似化合物的比较

Chemical Identity :

- IUPAC Name: Hexanedioic acid, mono(2-ethyl-5-oxohexyl) ester

- CAS No.: 134998-72-4

- Molecular Formula : C₁₄H₂₄O₅

- Molecular Weight : 272.34 g/mol .

Role and Significance: Mono(2-ethyl-5-oxohexyl) adipate (hereafter MEOA) is a key oxidized metabolite of di(2-ethylhexyl) adipate (DEHA), a plasticizer used in food packaging, medical devices, and consumer products. Recent studies report a high detection frequency of MEOA in urine, though its low urinary concentrations (often near sensitivity limits) challenge its utility in large-scale HBM programs .

Comparison with Structurally Similar Compounds

DEHA Metabolites

MEOA is part of a metabolic pathway that includes:

Key Findings :

- 5cx-MEPA is considered the most robust biomarker for DEHA exposure due to higher stability and excretion rates compared to MEOA .

- 5OH-MEHA and MEOA are intermediates in DEHA metabolism, with MEOA being further oxidized to 5cx-MEPA .

- None of these metabolites showed mutagenicity in Ames tests, even at concentrations ≤1,000 µg/plate .

Metabolites of Other Plasticizers

MEOA shares structural and metabolic similarities with oxidized metabolites of phthalate esters (e.g., DEHP) and diisononyl adipate (DINA):

A. Phthalate Metabolites (e.g., DEHP Derivatives):

Contrasts with MEOA :

- Phthalate metabolites (e.g., MEHHP, MEOHP) are associated with endocrine disruption and oxidative DNA damage, whereas DEHA metabolites like MEOA lack direct evidence of such effects .

- DEHP metabolites are excreted at higher rates (e.g., MECPP: 13% excretion) compared to DEHA metabolites .

B. DINA Metabolites :

| Compound Name | Parent Compound | Functional Group | Excretion Pathway |

|---|---|---|---|

| 7oxo-MINA (Mono-4-methyl-7-oxooctyl adipate) | DINA | Oxo-group | Urine |

| 7cx-MIOA (Mono-7-carboxyheptyl adipate) | DINA | Carboxy-group | Urine |

Key Differences :

- DINA metabolites (e.g., 7oxo-MINA) have longer alkyl chains (C8 vs. C6 in DEHA metabolites), affecting their hydrophobicity and renal clearance efficiency .

Pharmacokinetic and Analytical Considerations

- Urinary Excretion : MEOA’s urinary excretion rates are calculated using mid-point voiding intervals, accounting for creatinine-adjusted concentrations and urine volume .

- Sensitivity Limitations : MEOA’s low urinary concentrations (often <1 µg/L) necessitate advanced analytical methods like online-SPE-LC-MS/MS for reliable quantification .

- Comparative Stability : Carboxylated metabolites (e.g., 5cx-MEPA) exhibit greater stability in urine than oxidized or hydroxylated forms like MEOA .

Toxicological and Regulatory Implications

生物活性

Mono(2-ethyl-5-oxohexyl) adipate (5oxo-MEHA) is a metabolite derived from di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer. This article explores the biological activity of 5oxo-MEHA, focusing on its metabolic pathways, toxicological effects, and potential health implications. The findings are supported by various studies and data tables summarizing key research outcomes.

Metabolism and Biokinetics

5oxo-MEHA is primarily formed through the metabolism of DEHA. Upon ingestion, DEHA undergoes hydrolysis to yield mono(2-ethylhexyl) adipate (MEHA) and adipic acid. The metabolic pathway is illustrated in the following table:

| Substrate | Metabolite | Enzyme Activity | Source |

|---|---|---|---|

| Di(2-ethylhexyl) adipate | Mono(2-ethylhexyl) adipate (MEHA) | Hydrolysis | Takahashi et al. (1981) |

| Mono(2-ethylhexyl) adipate | This compound (5oxo-MEHA) | Oxidation | Nehring et al. (2020) |

| Mono(2-ethylhexyl) adipate | Adipic acid | Hydrolysis | Takahashi et al. (1981) |

In humans, studies indicate that 5oxo-MEHA accounts for approximately 0.45% of the ingested DEHA, suggesting limited conversion efficiency to this metabolite . The absorption and distribution of DEHA and its metabolites have been modeled using physiologically based pharmacokinetic (PBK) models, which help interpret the kinetics of these compounds in biological systems .

Toxicological Effects

Research has shown that high doses of DEHA can induce significant biological effects, including liver toxicity and peroxisome proliferation. A study conducted on Fischer 344 rats and B6C3F1 mice revealed that dietary concentrations of DEHA at or above 6000 mg/kg led to observable liver damage and increased liver weight due to peroxisomal proliferation . The following table summarizes key findings from toxicological studies:

| Study | Species | Dose (mg/kg) | Effects Observed |

|---|---|---|---|

| National Toxicology Program (1981) | Rats | 6000+ | Liver hypertrophy, increased peroxisomal volume density |

| Lake et al. (1997) | Mice | ≥1495 | Dose-dependent increases in liver weight and peroxisome proliferation |

| Keith et al. (1992) | Rats | 0.5 - 4% in diet | Loss of glycogen in hepatocytes, increased catalase activity |

Health Implications

The potential health risks associated with exposure to 5oxo-MEHA are still under investigation. While some studies suggest that low levels of exposure may not pose significant risks, the long-term effects remain uncertain due to limited human data on chronic exposure . Moreover, the presence of metabolites like MEHA in urine has been used as a biomarker for exposure assessment in human populations .

Case Studies

Several case studies have highlighted the biological activity of 5oxo-MEHA and its parent compound DEHA:

- Human Biomonitoring Study : A study involving controlled exposure to DEHA showed that urinary excretion of its metabolites peaked within hours post-ingestion, indicating rapid metabolism and elimination from the body .

- Animal Toxicity Studies : Long-term studies on rodents have demonstrated that high dietary levels of DEHA can lead to significant hepatic changes, including hypertrophy and increased enzyme activity associated with fatty acid oxidation .

- Physiologically Based Kinetic Modeling : Recent advancements in PBK modeling have provided insights into how DEHA and its metabolites are processed in human physiology, aiding regulatory assessments for safe exposure levels .

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Mono(2-ethyl-5-oxohexyl) adipate in laboratory settings?

- Answer: this compound is primarily synthesized as a metabolite of di(2-ethylhexyl) adipate (DEHA) through enzymatic hydrolysis or oxidation. In vitro models, such as liver microsomes or hepatocyte incubations, are used to simulate metabolic pathways. Characterization employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural confirmation and nuclear magnetic resonance (NMR) for detailed molecular analysis. Quantification in biological matrices requires calibration with isotopically labeled internal standards to ensure precision .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Answer: LC-MS/MS is the gold standard due to its high sensitivity and specificity. Urine samples are typically processed via solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolite. Excretion rates are calculated using urine void volumes and time intervals between samples, providing pharmacokinetic insights. Creatinine normalization may be applied to account for urinary dilution variability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between Ames assay results (non-mutagenic) and in vivo observations of oxidative DNA damage linked to this compound?

- Answer: While Ames assays (using Salmonella strains TA100, TA98, etc.) show no mutagenicity for this compound , in vivo studies report oxidative DNA damage via elevated 8-hydroxy-2'-deoxyguanosine (8-OH-dG) in rodent livers . To resolve this contradiction:

- Perform comet assays to detect single-strand DNA breaks.

- Use HPLC with electrochemical detection (HPLC-ECD) for precise 8-OH-dG quantification.

- Investigate species-specific metabolic activation differences using humanized rodent models or primary human hepatocytes .

Q. What experimental designs are recommended to assess the pharmacokinetic behavior of this compound in mammalian systems?

- Answer:

- Radiolabeled tracer studies : Administer deuterated or ¹⁴C-labeled DEHA to track metabolite formation and distribution.

- Serial sampling : Collect blood, urine, and tissue samples at timed intervals to construct concentration-time profiles.

- Compartmental modeling : Use software like NONMEM to estimate absorption, distribution, metabolism, and excretion (ADME) parameters.

- Advanced analytics : Pair LC-MS/MS with high-resolution mass spectrometry (HRMS) for untargeted metabolite profiling .

Q. How can researchers evaluate the compound's role in oxidative stress pathways?

- Answer:

- Biomarker profiling : Measure 8-OH-dG (oxidative DNA damage), glutathione depletion, and malondialdehyde (lipid peroxidation) in target tissues.

- Enzyme activity assays : Quantify superoxide dismutase (SOD), catalase, and glutathione peroxidase to assess antioxidant response.

- Genetic models : Use Nrf2 knockout mice to study the Keap1-Nrf2-ARE pathway's role in mitigating oxidative stress.

- Dose-response studies : Expose in vitro systems (e.g., HepG2 cells) to gradient concentrations to establish thresholds for oxidative effects .

Q. What methodologies validate this compound as a biomarker for DEHA exposure in human biomonitoring (HBM) studies?

- Answer:

- Correlation analysis : Compare urinary levels of this compound with DEHA intake data from dietary surveys.

- Stability testing : Assess metabolite stability under varying storage conditions (e.g., freeze-thaw cycles, long-term freezing).

- Sensitivity optimization : Employ ultra-high-performance LC (UHPLC) with triple quadrupole MS to achieve sub-ppb detection limits.

- Cohort studies : Track longitudinal exposure in populations with high DEHA use (e.g., PVC manufacturing workers) .

Q. Tables for Key Data

属性

IUPAC Name |

6-(2-ethyl-5-oxohexoxy)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O5/c1-3-12(9-8-11(2)15)10-19-14(18)7-5-4-6-13(16)17/h12H,3-10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMWFRRVVDGMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)C)COC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928845 | |

| Record name | 6-[(2-Ethyl-5-oxohexyl)oxy]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134998-72-4 | |

| Record name | Mono(2-ethyl-5-oxohexyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134998724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(2-Ethyl-5-oxohexyl)oxy]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。